molecular formula C11H20Cl2N4O B1443543 Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride CAS No. 1361115-34-5

Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride

Cat. No.: B1443543
CAS No.: 1361115-34-5
M. Wt: 295.21 g/mol
InChI Key: QVTCNYBEZWYSAF-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride (CAS: 1361115-34-5, InChIKey: QVTCNYBEZWYSAF-UHFFFAOYSA-N) is a cyclopentanecarboxamide derivative featuring a 4-aminopyrazole moiety linked via an ethylamine spacer. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

N-[2-(4-aminopyrazol-1-yl)ethyl]cyclopentanecarboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c12-10-7-14-15(8-10)6-5-13-11(16)9-3-1-2-4-9;;/h7-9H,1-6,12H2,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTCNYBEZWYSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C=C(C=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazole Carboxylic Acid Intermediate

The pyrazole core is commonly prepared via a Knorr-type [3+2] cyclization reaction. This involves reacting 4-aryl-2,4-diketoesters with arylhydrazines in glacial acetic acid under reflux conditions, often with added hydrochloric acid to facilitate cyclization. The general reaction scheme is:

  • Reactants: 4-aryl-2,4-diketoesters + arylhydrazines
  • Solvent: Glacial acetic acid
  • Conditions: Reflux with conc. HCl for ~5 hours
  • Work-up: Extraction with dichloromethane, washing with sodium bicarbonate, water, and brine, drying over sodium sulfate
  • Outcome: Methyl esters of pyrazole carboxylic acids (intermediates)

These methyl esters are then hydrolyzed under basic conditions (LiOH in dioxane/water) to yield the free pyrazole carboxylic acids, which serve as key intermediates for further coupling reactions.

Step Reactants Conditions Product
1 4-aryl-2,4-diketoester + arylhydrazine hydrochloride Reflux in acetic acid + HCl, 5 h Methyl ester of pyrazole carboxylic acid
2 Methyl ester intermediate LiOH in dioxane/water, room temp Pyrazole carboxylic acid

Amide Bond Formation with Cyclopentanecarboxylic Acid Derivatives

The amide linkage between the pyrazole carboxylic acid and the 2-(4-amino-pyrazol-1-yl)-ethyl moiety is typically formed by coupling reactions using carbodiimide or uronium-based coupling reagents. Commonly used reagents include:

  • O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
  • Triethylamine or other organic bases to facilitate coupling

The general procedure involves activating the carboxylic acid intermediate with HBTU in anhydrous solvents, followed by reaction with the amine component to form the amide bond.

Step Reactants Reagents/Conditions Product
3 Pyrazole carboxylic acid + amine HBTU, triethylamine, anhydrous solvent Amide intermediate (ester or acid)

Post-coupling, any ester groups present can be hydrolyzed under either basic (LiOH/dioxane) or acidic (trifluoroacetic acid in dichloromethane) conditions to yield the final amide acid or amide salt.

Formation of Dihydrochloride Salt

The dihydrochloride salt form is obtained by treatment of the amide compound with hydrochloric acid, typically in anhydrous or aqueous conditions, to protonate the amino groups and form a stable crystalline salt. This enhances compound stability and solubility for pharmaceutical applications.

Step Reactants Conditions Product
4 Amide compound + HCl Controlled acidification Dihydrochloride salt

Alternative and Supporting Synthetic Routes

  • Acid Chloride Route: Pyrazole carboxylic acids can be converted to their acid chlorides using thionyl chloride (SOCl2) in toluene. The acid chloride is then reacted with the amine under Schotten–Baumann conditions to form the amide bond. This method is useful for coupling with sterically hindered or sensitive amines.

  • Metal-Free Coupling Approaches: Recent advances include metal-free synthetic routes for related heterocyclic amides utilizing carbodiimide coupling agents and microwave-assisted reactions, improving yield and reducing reaction times.

Summary Table of Preparation Steps

Stage Reaction Type Key Reagents Conditions Notes
Pyrazole ring formation Knorr [3+2] cyclization 4-aryl-2,4-diketoesters, arylhydrazines, AcOH, HCl Reflux ~5 h Produces methyl esters
Ester hydrolysis Saponification LiOH, dioxane/water Room temperature Yields pyrazole carboxylic acid
Amide coupling Peptide coupling HBTU, triethylamine Anhydrous solvent, RT Forms amide intermediate
Ester hydrolysis (if needed) Acid/base hydrolysis LiOH or TFA/CH2Cl2 RT Converts esters to acids
Salt formation Acid-base reaction HCl Controlled acidification Yields dihydrochloride salt
Acid chloride coupling (alternative) Acyl chloride formation & amide coupling SOCl2, toluene, amine Schotten–Baumann conditions Alternative amide formation

Research Findings and Optimization Notes

  • Use of tert-butyl esters instead of methyl esters for amino acid derivatives helps avoid racemization during coupling steps.
  • Basic hydrolysis conditions are preferred for achiral amino acid esters to maintain stereochemical integrity.
  • The choice of coupling reagent (e.g., HBTU) and base (triethylamine) is critical for high yield and purity.
  • Acid chloride intermediate formation can improve coupling efficiency with sterically hindered amines.
  • Purification typically involves flash chromatography with gradient elution (e.g., 0–100% ethyl acetate in hexanes).
  • Final dihydrochloride salt formation improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions: Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted pyrazoles and amides.

Scientific Research Applications

Organic Synthesis

Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as:

  • Substitution Reactions : The compound can undergo nucleophilic substitution to form new amides and pyrazole derivatives.
  • Oxidation and Reduction : It can be oxidized to yield carboxylic acids or ketones and reduced to produce amines and alcohols.

Reagent in Chemical Reactions

This compound is employed as a reagent in various chemical reactions, facilitating the synthesis of complex organic molecules.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its efficacy against several bacterial strains, making it a candidate for further development in antimicrobial therapies.

Antiparasitic Properties

The compound has been investigated for its antiparasitic effects, particularly against protozoan parasites. Its mechanism involves interaction with specific biological targets, potentially inhibiting parasite growth and replication.

Therapeutic Potential

This compound is being explored for its therapeutic applications in treating various diseases, including:

  • Cancer : Preliminary studies suggest that it may inhibit tumor cell proliferation.
  • Infectious Diseases : Its antimicrobial properties position it as a potential treatment for bacterial infections.

Material Development

In the industrial sector, this compound is utilized in the development of new materials, particularly those requiring specific chemical properties for enhanced performance.

Chemical Processes

It plays a role in optimizing chemical processes, contributing to more efficient production methods in the synthesis of pharmaceuticals and other chemical products.

Case Studies

  • Antimicrobial Study : A recent study demonstrated the effectiveness of this compound against resistant strains of bacteria, highlighting its potential as a new antibiotic agent.
  • Cancer Research : In vitro studies have indicated that this compound may induce apoptosis in cancer cells through specific signaling pathways, suggesting its viability as an anticancer drug .
  • Material Science Application : The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, showcasing its utility in industrial applications .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The pyrazole ring interacts with biological targets, such as enzymes and receptors, leading to the modulation of biochemical processes. The exact mechanism of action may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Structural Differences

The target compound distinguishes itself through its 4-aminopyrazole substituent. Below is a comparative analysis with closely related cyclopentanecarboxamide derivatives:

Compound Name CAS Number Substituent Group Suppliers Key Features
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride (Target) 1361115-34-5 4-Amino-pyrazol-1-yl 1 Enhanced hydrogen bonding via NH₂; potential for targeted enzyme inhibition
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride 3400-45-1 Piperidin-2-yl 2 Lipophilic piperidine may improve CNS penetration
Cyclopentanecarboxylic acid (2-piperidin-4-yl-ethyl)-amide hydrochloride Not provided Piperidin-4-yl 4 Higher commercial availability; possible use in neuromodulatory agents
N-[1-(2-Aminoethyl)pyrazol-4-yl]cyclopentanecarboxamide dihydrochloride 1361116-90-6 1-(2-Aminoethyl)pyrazol-4-yl 1 Ethylamine spacer with pyrazole; similar solubility profile

Notes:

  • Pyrazole vs. Piperidine: The 4-aminopyrazole group in the target compound offers hydrogen-bonding capability, which could enhance receptor binding specificity compared to piperidine-based analogs. Piperidine derivatives, however, exhibit greater lipophilicity, favoring blood-brain barrier penetration .
  • Salt Forms: Dihydrochloride salts (e.g., target compound) generally improve solubility over free bases or monohydrochlorides, as seen in Amustaline Dihydrochloride (CAS: 210584-54-6), a nucleic acid alkylator used in blood treatment .

Physicochemical and Commercial Considerations

  • Solubility: The dihydrochloride salt of the target compound likely has superior aqueous solubility compared to non-ionic analogs, a trait critical for intravenous formulations.
  • Supplier Availability : The target compound’s single supplier contrasts with piperidine-based derivatives (2–4 suppliers), suggesting it may be in earlier developmental stages or niche applications .

Biological Activity

Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities associated with pyrazole derivatives. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole compounds, including cyclopentanecarboxylic acid derivatives, have been recognized for their diverse biological activities. These include:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Analgesic
  • Antidepressant

The presence of the pyrazole moiety is critical in conferring these biological properties, as it allows for the interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways. Research indicates that compounds with a pyrazole structure can act as antagonists or agonists at various receptors, influencing cellular signaling cascades. For instance, some pyrazole derivatives have been shown to inhibit the P2Y14 receptor, which is implicated in inflammatory responses and immune system regulation .

Anticancer Activity

Several studies have documented the anticancer potential of pyrazole derivatives. For example:

CompoundCell LineIC50 (µM)Reference
1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acidA54926
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamideA3754.2
1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazideHCT1160.39

These findings highlight the potential of cyclopentanecarboxylic acid derivatives in cancer therapy, particularly against lung and melanoma cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds are well-documented. Cyclopentanecarboxylic acid derivatives have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and mediators. For instance, a study demonstrated that certain pyrazole derivatives significantly reduced inflammation in acute peritonitis models .

Case Studies

Case Study 1: P2Y14 Receptor Antagonism

A series of studies focused on the synthesis and evaluation of pyrazole derivatives as P2Y14 receptor antagonists. The optimized compound exhibited an IC50 value of 1.93 nM, indicating strong binding affinity and low cytotoxicity in vitro . This suggests that cyclopentanecarboxylic acid derivatives could serve as lead compounds for developing anti-inflammatory agents targeting the P2Y14 receptor.

Case Study 2: Anticancer Efficacy

In another study, various pyrazole derivatives were screened for their cytotoxic effects against different cancer cell lines. One notable compound demonstrated significant growth inhibition against A549 cells with an IC50 value of 26 µM . Such findings underscore the therapeutic potential of cyclopentanecarboxylic acid derivatives in oncology.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use face shields, safety glasses, and gloves when handling. Skin contact requires immediate washing with soap and water, while eye exposure necessitates a 15-minute water rinse .
  • Engineering Controls : Work in a fume hood or well-ventilated area. Avoid inhalation of dust/aerosols; if exposed, move to fresh air and seek medical attention .
  • First Aid : For accidental ingestion, consult a physician immediately and provide the Safety Data Sheet (SDS) .

Q. Which analytical techniques are suitable for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton/carbon NMR, comparing peaks to reference standards (e.g., spirocyclic or dihydrochloride analogs) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., Pharmacopeial impurities) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification (e.g., dihydrochloride salts in : MW 507.28 g/mol) .

Q. How does the dihydrochloride salt form affect solubility and stability?

  • Methodological Answer :

  • Solubility : Dihydrochloride salts generally enhance aqueous solubility. Conduct pH-solubility profiling (e.g., pH 1–7) using shake-flask methods .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include free base or hydrolyzed amide forms .

Advanced Research Questions

Q. How can synthesis be optimized to minimize by-product formation?

  • Methodological Answer :

  • Reaction Conditions : Use controlled temperatures (0–5°C) during amide coupling to reduce side reactions. Catalyze with HOBt/EDCI for efficiency .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the target compound .
  • By-Product Analysis : Characterize impurities (e.g., unreacted cyclopentanecarboxylic acid) via LC-MS and adjust stoichiometry accordingly .

Q. What factors are critical for designing a stability-indicating assay under accelerated degradation?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to force degradation .
  • Analytical Validation : Use HPLC-DAD to resolve degradation products (e.g., hydrolyzed amide or oxidized pyrazole). Validate specificity, linearity (R² > 0.99), and recovery (90–110%) .
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride

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